![molecular formula C21H17N3O4S2 B2371778 N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 886900-85-2](/img/structure/B2371778.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide and its derivatives have shown significant antimicrobial properties. Studies have indicated that certain derivatives exhibit strong antibacterial and antifungal activities. For example, specific compounds demonstrated significant inhibition against pathogens like Bacillus subtilis, Staphylococcus aureus, and fungi such as Candida species (Bikobo et al., 2017), (Chawla, 2016).
Anticancer Properties
Several studies have explored the anticancer potential of this compound derivatives. These compounds were found to exhibit moderate to excellent anticancer activities in various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Potential in Alzheimer's Disease Treatment
Specific derivatives of this compound, particularly those with hydroxamic acid groups, have shown promising results in the treatment of Alzheimer's disease. These compounds were effective in reducing the level of phosphorylated tau proteins and showed neuroprotective activity (Lee et al., 2018).
Cell Cycle Regulation and Apoptosis
Isoxazole derivatives of this compound have been studied for their effects on cell cycle regulation and apoptosis, particularly in cancer cells. These compounds have shown the ability to induce G2/M cell cycle arrest and trigger apoptosis through the p53 activation pathway, highlighting their potential as anticancer agents (Kumbhare et al., 2014).
Leukotriene B4 Inhibition
Some derivatives have been identified as potent inhibitors of leukotriene B4, a mediator involved in inflammatory processes. These compounds have demonstrated growth inhibitory activity in cancer cell lines, particularly in human pancreatic cancer cells (Kuramoto et al., 2008).
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-17-8-5-9-18-19(17)22-21(29-18)23-20(25)14-10-12-15(13-11-14)24-30(26,27)16-6-3-2-4-7-16/h2-13,24H,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNIGHFCPVKCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)
![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
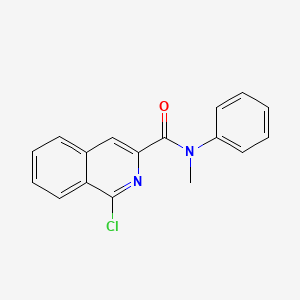
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)
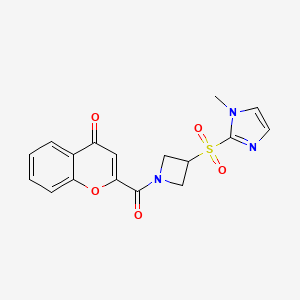
![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)
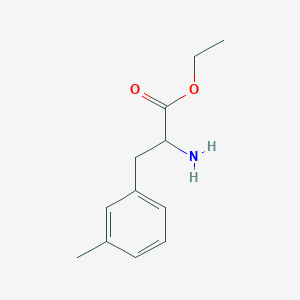
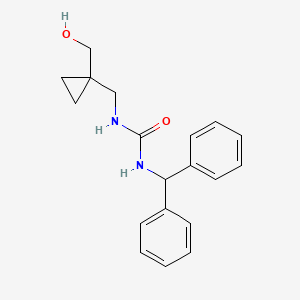
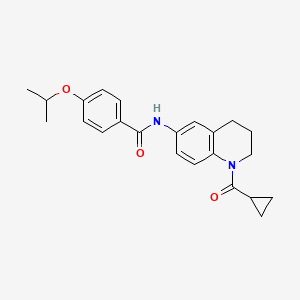
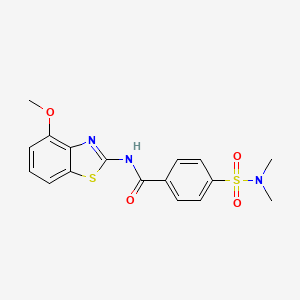
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
